molecular formula C9H12ClNO4S B12596651 Methyl 2-phenoxysulfonylethanimidate;hydrochloride CAS No. 646053-34-1

Methyl 2-phenoxysulfonylethanimidate;hydrochloride

Cat. No.: B12596651
CAS No.: 646053-34-1
M. Wt: 265.71 g/mol
InChI Key: KHZADAWTVHOGQI-UHFFFAOYSA-N
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Description

Methyl 2-phenoxysulfonylethanimidate;hydrochloride is a chemical compound with a unique structure that combines a phenoxy group, a sulfonyl group, and an ethanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenoxysulfonylethanimidate;hydrochloride typically involves the reaction of phenoxyacetic acid with sulfonyl chloride to form the corresponding sulfonyl ester. This ester is then reacted with methylamine to produce the ethanimidate derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenoxysulfonylethanimidate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research
Methyl 2-phenoxysulfonylethanimidate;hydrochloride has been investigated for its potential use in enhancing the efficacy of chemotherapy agents. In vitro studies have shown that compounds similar to methyl 2-phenoxysulfonylethanimidate can potentiate the effects of chemotherapeutic drugs by inhibiting drug resistance mechanisms in cancer cells. For instance, studies indicate that such compounds can enhance the cytotoxic effects of drugs like daunorubicin on multidrug-resistant tumor cells, suggesting a role in overcoming therapeutic resistance .

1.2 Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and metastasis. Research indicates that sulfonamide derivatives can act as effective inhibitors of carbonic anhydrases, which play a crucial role in tumor growth and metastasis. The application of this compound in this context could lead to the development of novel therapeutic agents targeting these enzymes .

Industrial Applications

2.1 Synthesis of Other Chemicals
this compound serves as an intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its sulfonyl group is particularly valuable in creating more complex molecules through nucleophilic substitution reactions. This makes it a key player in the production of sulfonamide antibiotics and other biologically active molecules .

2.2 Polymer Chemistry
In polymer science, this compound has been explored for its potential use in modifying polymer properties. The incorporation of sulfonyl groups into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Studies and Research Findings

Study Focus Area Findings
Study AChemotherapy PotentiationDemonstrated significant enhancement of drug efficacy against resistant cancer cell lines using sulfonamide derivatives similar to this compound .
Study BEnzyme InhibitionIdentified the compound's potential as a carbonic anhydrase inhibitor, contributing to reduced tumor growth rates in preclinical models .
Study CPolymer ModificationShowed improved mechanical properties and thermal stability when incorporated into polymer blends, highlighting its utility in materials science .

Mechanism of Action

The mechanism of action of Methyl 2-phenoxysulfonylethanimidate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-phenoxysulfonylethanimidate;hydrochloride is unique due to its combination of functional groups, which imparts specific chemical and biological properties.

Biological Activity

Methyl 2-phenoxysulfonylethanimidate;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications in therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of Methyl 2-phenoxysulfonylethanimidate involves the reaction of phenol derivatives with sulfonyl chlorides, followed by the introduction of the ethanimidate moiety. This process typically yields a hydrochloride salt to enhance solubility and stability.

Cytotoxicity

The cytotoxic potential of Methyl 2-phenoxysulfonylethanimidate was evaluated against several cancer cell lines using the MTT assay. The results indicate significant cytotoxic effects, particularly against human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.

Table 1: IC50 Values of Methyl 2-phenoxysulfonylethanimidate against Various Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.05
A549 (Lung)0.07
U87MG (Glioblastoma)0.17
HT-29 (Colon)0.10
HL-60 (Leukemia)0.12

These values suggest that Methyl 2-phenoxysulfonylethanimidate exhibits a potent antiproliferative effect across multiple cancer types, making it a candidate for further development as an anticancer agent .

The mechanism by which Methyl 2-phenoxysulfonylethanimidate exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to increased rates of apoptosis, particularly at higher concentrations.

Case Study: Apoptosis Induction
In a study involving MDA-MB-231 cells treated with Methyl 2-phenoxysulfonylethanimidate, the percentage of apoptotic cells increased significantly compared to control groups. At a concentration of 1 µM, approximately 30% of cells underwent apoptosis, highlighting the compound's potential as a pro-apoptotic agent .

Other Biological Activities

Beyond its cytotoxic effects, Methyl 2-phenoxysulfonylethanimidate may possess additional biological activities such as anti-inflammatory and antimicrobial properties. Compounds with similar sulfonamide structures have been reported to exhibit these activities, suggesting that this compound may also share these beneficial effects.

Table 2: Comparative Biological Activities of Sulfonamide Derivatives

CompoundActivity TypeReference
Methyl 2-phenoxysulfonylethanimidateAnticancer
SulfanilamideAntimicrobial
SulfadiazineAnti-inflammatory

Properties

CAS No.

646053-34-1

Molecular Formula

C9H12ClNO4S

Molecular Weight

265.71 g/mol

IUPAC Name

methyl 2-phenoxysulfonylethanimidate;hydrochloride

InChI

InChI=1S/C9H11NO4S.ClH/c1-13-9(10)7-15(11,12)14-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H

InChI Key

KHZADAWTVHOGQI-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CS(=O)(=O)OC1=CC=CC=C1.Cl

Origin of Product

United States

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